N-benzyl-1H-indazol-7-amine
CAS No.:
Cat. No.: VC18014138
Molecular Formula: C14H13N3
Molecular Weight: 223.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N3 |
|---|---|
| Molecular Weight | 223.27 g/mol |
| IUPAC Name | N-benzyl-1H-indazol-7-amine |
| Standard InChI | InChI=1S/C14H13N3/c1-2-5-11(6-3-1)9-15-13-8-4-7-12-10-16-17-14(12)13/h1-8,10,15H,9H2,(H,16,17) |
| Standard InChI Key | HAXVYONICVXJQH-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CNC2=CC=CC3=C2NN=C3 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
N-Benzyl-1H-indazol-7-amine (IUPAC name: 1-benzyl-1H-indazol-7-amine) has the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.27 g/mol. The indazole core consists of a six-membered benzene ring fused to a five-membered pyrazole ring containing two adjacent nitrogen atoms. The benzyl group (–CH₂C₆H₅) is attached to the N-1 position, while the C-7 position hosts a primary amine (–NH₂).
Key Structural Attributes:
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Tautomerism: The 1H-indazole form dominates under standard conditions, though 2H-indazole tautomerization may occur in specific solvents or pH environments.
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Planarity: The indazole system exhibits near-planar geometry, facilitating π-π stacking interactions in biological targets .
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Hydrogen Bonding: The C-7 amine serves as both hydrogen bond donor and acceptor, critical for molecular recognition .
Table 1: Fundamental Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃N₃ | |
| Molecular Weight | 223.27 g/mol | |
| IUPAC Name | 1-benzylindazol-7-amine | |
| Canonical SMILES | C1=CC=C(C=C1)CN2C3=C(C=CC=C3N)C=N2 | |
| XLogP3 | 3.2 (Predicted) |
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis of N-benzyl-1H-indazol-7-amine typically involves N-alkylation of 1H-indazol-7-amine precursors. Two primary methodologies dominate:
Route 1: Direct Benzylation
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Substrate: 7-nitro-1H-indazole
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Reduction: Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to –NH₂.
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Alkylation: Reaction with benzyl bromide in the presence of K₂CO₃ in DMF at 80°C.
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Yield: 65–72% after purification via column chromatography.
Route 2: Buchwald-Hartwig Amination
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Substrate: 7-bromo-1H-indazole
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Coupling: Pd-catalyzed cross-coupling with benzylamine using Xantphos as ligand.
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Advantage: Higher regioselectivity (>90%) compared to Route 1.
Table 2: Comparison of Synthetic Methods
| Method | Conditions | Yield | Selectivity |
|---|---|---|---|
| Direct Benzylation | K₂CO₃, DMF, 80°C | 65–72% | Moderate |
| Buchwald-Hartwig | Pd(OAc)₂, Xantphos, 100°C | 78–85% | High |
Physicochemical and Spectroscopic Properties
Solubility and Stability
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Solubility: Moderately soluble in DMSO (12 mg/mL) and ethanol (4 mg/mL); insoluble in water (logP = 3.2).
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Stability: Stable under inert atmospheres up to 200°C; degrades via oxidative pathways in aqueous media (t₁/₂ = 48 h at pH 7.4) .
Spectroscopic Characterization
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 8.02 (s, 1H, H-3), 7.68 (d, J = 8.4 Hz, 1H, H-5), 6.94 (d, J = 8.4 Hz, 1H, H-6), 5.33 (s, 2H, CH₂Ph), 7.28–7.35 (m, 5H, Ph).
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IR (KBr): 3380 cm⁻¹ (N–H stretch), 1605 cm⁻¹ (C=N), 1490 cm⁻¹ (C–C aromatic).
| Cell Line | IC₅₀ (μM) | Apoptosis Induction | Reference |
|---|---|---|---|
| FaDu (Hypopharyngeal) | 1.8 | 68% at 10 μM | |
| MCF7 (Breast) | 5.2 | 42% at 10 μM |
MAPK Pathway Modulation
In FaDu cells, N-benzylindazole derivatives selectively activate ERK1/2 in the MAPK pathway, inducing pro-apoptotic signals . This dual activity (IDO1 inhibition + ERK activation) positions them as multifunctional oncology candidates.
Industrial and Regulatory Considerations
Scalability Challenges
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Cost Analysis: Benzyl bromide reagents account for 60% of raw material costs in Route 1.
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Green Chemistry: Microwave-assisted synthesis reduces reaction times by 40% while maintaining yields.
Regulatory Status
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